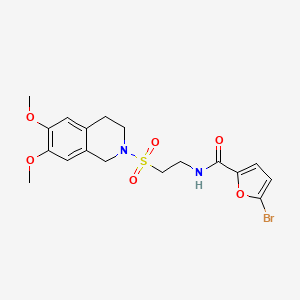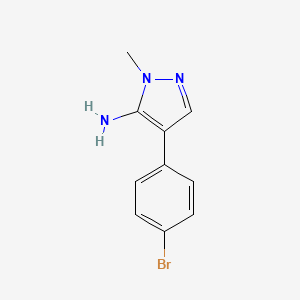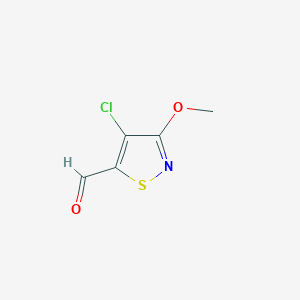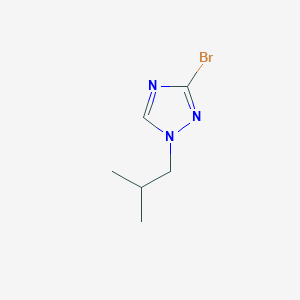![molecular formula C23H24FN5O3S B2467401 N-(3-fluorophenyl)-2-({5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide CAS No. 1110980-01-2](/img/structure/B2467401.png)
N-(3-fluorophenyl)-2-({5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-fluorophenyl)-2-({5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C23H24FN5O3S and its molecular weight is 469.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Benzodiazepine Binding Activity
The compound N-(3-fluorophenyl)-2-({5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide, belonging to the [1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one series, has demonstrated significant binding activity to the benzodiazepine receptor. This activity was highlighted in a study where several analogs of this compound were synthesized and evaluated for their potential as benzodiazepine antagonists in rat models. The study found that certain compounds in this series exhibited potent antagonist activity, with leading compounds showing comparable activity to known benzodiazepine antagonists (Francis et al., 1991).
Antimicrobial Activity
Another significant application of this compound is its antimicrobial activity. A study synthesized and evaluated N-(phenyl, benzyl, hetaryl)-2-([1,2,4]triazolo[1,5-c]quinazolin-2-ylthio)acetamides for their antibacterial and antifungal properties. The compounds demonstrated efficacy against a range of bacterial strains, including Staphylococcus aureus, Enterococcus faecalis, and Escherichia coli, as well as the fungus Candida albicans. The study also employed molecular docking to suggest possible mechanisms of action (Antypenko et al., 2017).
Antihistaminic Agents
This compound has also been studied for its potential as an antihistaminic agent. A variety of [1,2,4]triazolo[4,3-a]quinazolin-5-ones, including derivatives of the N-(3-fluorophenyl) compound, were synthesized and tested for their H1-antihistaminic activity. These studies found that some compounds in this series provided significant protection against histamine-induced bronchospasm in animal models, suggesting their potential utility as new H1-antihistaminic agents (Alagarsamy et al., 2008).
Anticancer Activity
In the realm of cancer research, derivatives of this compound have shown promise. One study synthesized a series of 1,2,4-triazolo[4,3-a]-quinoline derivatives, aiming to meet the structural requirements essential for anticancer activity. The study found that some of these derivatives exhibited significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, highlighting their potential as anticancer agents (Reddy et al., 2015).
Propiedades
IUPAC Name |
N-(3-fluorophenyl)-2-[[5-oxo-4-(3-propan-2-yloxypropyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN5O3S/c1-15(2)32-12-6-11-28-21(31)18-9-3-4-10-19(18)29-22(28)26-27-23(29)33-14-20(30)25-17-8-5-7-16(24)13-17/h3-5,7-10,13,15H,6,11-12,14H2,1-2H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKQSQEHYWZEZER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC(=O)NC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-6-bromo-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2467318.png)
![7-(4-Phenylpiperazino)-2,4-bis(trifluoromethyl)[1,8]naphthyridine](/img/structure/B2467320.png)
![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-phenylacetamide](/img/structure/B2467322.png)
![2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 2-chloroquinoline-4-carboxylate](/img/structure/B2467323.png)

![N''-(2-fluorophenyl)-N-[2-[1-(4-fluorophenyl)sulfonyl-2-piperidinyl]ethyl]oxamide](/img/structure/B2467327.png)
![1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)pent-4-en-1-one](/img/structure/B2467329.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(oxane-2-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2467332.png)



![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2467337.png)
![4-({[(4-Chlorophenyl)sulfonyl]oxy}imino)-1-(phenylsulfonyl)piperidine](/img/structure/B2467339.png)